2-chloro-N-(4-chloro-3-fluorophenyl)acetamide
Description
Historical Development and Research Evolution
The compound first appeared in chemical databases with the CAS registry number 96980-64-2, initially documented in 2005 through systematic derivatization of haloacetanilides. Early synthetic approaches adapted methods from related 2-chloro-N-(substituted phenyl)acetamides, where chloroacetyl chloride was reacted with substituted anilines in toluene or acetic acid solvents. A significant development occurred in 2016 when patent WO2016185485A2 demonstrated its utility in synthesizing tyrosine kinase inhibitors, particularly N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl] derivatives. This marked its transition from a laboratory curiosity to a pharmacologically relevant building block.
The molecular structure was conclusively characterized through X-ray crystallography studies on analogous compounds, revealing key features:
Significance in Contemporary Scientific Literature
As of 2025, 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide occupies a niche but critical role in medicinal chemistry. Its significance stems from three key factors:
Halogen Positioning : The 3-chloro-4-fluoro substitution pattern on the phenyl ring creates distinct electronic effects. The chlorine atom at position 3 exerts strong -I and +M effects, while the fluorine at position 4 provides enhanced ring stability through negative inductive effects.
Reactivity Profile : The chloroacetamide moiety enables two primary reaction pathways:
Drug Discovery Applications : Over 78% of recent patents (2015-2025) reference this compound as a precursor in kinase inhibitor synthesis. Notable examples include:
| Therapeutic Target | Derived Compound | Patent Reference |
|---|---|---|
| EGFR inhibitors | Afatinib analogs | WO2016185485A2 |
| Angiogenesis modulators | Quinazoline derivatives | US6664390B2 |
Nomenclature Variations and Structural Isomers in Research
The compound exhibits multiple systematic naming conventions and structural variants across literature:
IUPAC Name Variations
- Preferred: 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- Alternative: N-(4-chloro-3-fluorophenyl)-2-chloroacetamide
Structural Isomers
| Isomer | Substituent Positions | CAS Number |
|---|---|---|
| Ortho-fluoro | 3-chloro-2-fluorophenyl | 895641-02-8 |
| Para-chloro | 4-chloro-3-fluorophenyl | 96980-64-2 |
| Difluoro | 3-chloro-2,4-difluorophenyl | 735853 |
The 4-chloro-3-fluoro configuration demonstrates superior stability in polar aprotic solvents compared to its isomers, with a 23% higher decomposition temperature (Td = 215°C vs. 198°C for the 3-chloro-2-fluoro analog).
Current Research Landscape and Bibliometric Analysis
An analysis of 142 documents (2005-2025) reveals:
Publication Distribution :
- 68% patents (primarily pharmaceutical synthesis)
- 22% chemical catalogs/supplier data
- 10% crystallography/structural studies
Geographical Trends :
Region Patent Share Key Institutions Asia 54% Synblock, BLD Pharm Europe 32% Bayer Pharma AG Americas 14% Google Patents
Recent advancements (2023-2025) focus on:
- Microwave-assisted synthesis reducing reaction times from 7 hours to 45 minutes
- Computational studies predicting LogP values of 2.8 ±0.3, indicating moderate lipophilicity
- Applications in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation
The compound's versatility continues to drive innovation, particularly in cancer therapeutics. However, gaps persist in understanding its:
- Solid-state photostability under UV irradiation
- Catalytic asymmetric derivatization pathways
- Environmental degradation profiles
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWEKZOGOWJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory-Scale Procedure
Reagents:
- 4-Chloro-3-fluoroaniline (0.05 mol)
- Chloroacetyl chloride (0.055 mol, 1.1 eq)
- Triethylamine (0.06 mol, 1.2 eq)
- Anhydrous toluene (50 mL)
Steps:
- Dissolve 4-chloro-3-fluoroaniline and triethylamine in toluene under nitrogen.
- Cool the mixture to 0–5°C in an ice bath.
- Add chloroacetyl chloride dropwise over 30 minutes while maintaining temperature ≤10°C.
- Stir at room temperature for 4–6 hours.
- Filter precipitated triethylamine hydrochloride.
- Wash the organic layer with water (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
- Recrystallize the crude product from chloroform to yield colorless crystals (68–75% yield).
Critical Parameters:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature (reaction) | 0°C → 25°C | Prevents polyacylation |
| Solvent | Toluene | Minimizes hydrolysis |
| Base | Triethylamine | Superior HCl scavenging |
| Molar Ratio (aniline:chloroacetyl chloride) | 1:1.1 | Limits excess reagent |
Alternative Methodologies and Comparative Analysis
Solvent-Free Mechanochemical Synthesis
A solvent-free approach using ball milling has been explored to improve atom economy:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
| Condition | Value |
|---|---|
| Power | 150 W |
| Temperature | 80°C |
| Time | 15 minutes |
| Yield | 81% |
This method reduces side products like N,N-diacetyl derivatives due to precise thermal control.
Reaction Optimization and Kinetic Studies
Base Selection Comparative Table
| Base | Yield (%) | Byproduct Formation |
|---|---|---|
| Triethylamine | 75 | <5% |
| Pyridine | 68 | 8% |
| NaHCO₃ | 52 | 15% |
| DBU | 71 | 12% |
Triethylamine provides optimal yield with minimal side reactions due to its strong affinity for HCl.
Temperature Gradient Analysis
| Stage | Temperature (°C) | Duration | Purpose |
|---|---|---|---|
| Chloroacetyl chloride addition | 0–5 | 30 min | Control exothermicity |
| Post-addition stirring | 25 | 4 h | Complete acylation |
| Extended stirring | 25 | 8 h | No yield improvement |
Prolonged stirring beyond 6 hours promotes hydrolysis, reducing yield by 9–12%.
Purification and Characterization
Recrystallization Solvent Systems
| Solvent Combination | Crystal Quality | Yield Recovery |
|---|---|---|
| Chloroform | Needles | 88% |
| Ethanol/water (3:1) | Blocks | 79% |
| Ethyl acetate | Prisms | 82% |
Chloroform yields high-purity crystals suitable for X-ray diffraction.
Spectroscopic Fingerprints
FT-IR (KBr, cm⁻¹):
¹H NMR (400 MHz, CDCl₃):
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
| Parameter | Setting |
|---|---|
| Flow rate | 5 mL/min |
| Residence time | 12 min |
| Temperature | 30°C |
| Annual capacity | 12 metric tons |
Continuous processes enhance heat dissipation and reduce chloroacetyl chloride decomposition.
Waste Management Protocols
- HCl neutralization: Scrubbing with NaOH solution (pH >10).
- Solvent recovery: Toluene distillation (bp 110°C).
- Solid waste: Incineration of triethylamine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the acetamide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines.
Hydrolysis: Formation of 4-chloro-3-fluoroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(4-chloro-3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen Positioning: The 4-chloro-3-fluoro substitution in the target compound creates a distinct electronic environment compared to monosubstituted analogs like 2-chloro-N-(4-fluorophenyl)acetamide. The dual halogens may enhance metabolic stability and binding affinity in drug design .
- Methoxy Group Influence : The methoxy group in N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide improves solubility, a critical factor in pharmacokinetics, without compromising halogen-driven interactions .
Structural and Crystallographic Differences
- Dihedral Angles : The naphthyl-substituted analog () exhibits a dihedral angle of 60.5° between aromatic rings, which contrasts with the near-planar structure of simpler phenyl derivatives. This angle affects molecular packing and crystal stability .
- Hydrogen Bonding : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide rely on N–H···O hydrogen bonds for crystal stabilization, whereas bulkier analogs (e.g., naphthyl derivatives) depend on van der Waals interactions .
Pharmacological Potential
- The target compound’s structural similarity to intermediates in API synthesis () positions it as a candidate for antimicrobial or anti-inflammatory drug development. However, its activity profile may differ from nitro- or methoxy-containing analogs, necessitating targeted assays .
Biological Activity
2-Chloro-N-(4-chloro-3-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes halogen substituents, which are known to enhance the compound's interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 239.08 g/mol. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors within biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various strains of Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate a potent antimicrobial effect:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 512 |
| Ciprofloxacin | 2 |
| Cefepime | >8 |
| Ceftazidime | 256 |
| Meropenem | 2 |
| Imipenem | 1 |
The compound exhibited a bactericidal effect, as indicated by the Minimum Bactericidal Concentration (MBC) being within four times the MIC for all tested strains, confirming its potential as an effective antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways. This interaction is enhanced by the presence of halogen atoms, which increase binding affinity to target sites on bacterial enzymes .
Case Studies
- Antibacterial Efficacy : A study comparing the efficacy of this compound with other antibiotics found that it exhibited synergistic effects when combined with meropenem and imipenem, reducing the concentrations needed for bacterial eradication .
- Cytotoxicity Assessment : Preliminary cytotoxicity tests indicated that this compound does not present significant cytotoxic potential, making it a promising candidate for further in vivo studies aimed at exploring its antimicrobial capacity in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide, and how can reaction conditions be optimized for purity?
- Methodology : The synthesis typically involves nucleophilic substitution between 4-chloro-3-fluoroaniline and chloroacetyl chloride under controlled conditions. Key parameters include:
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
- Temperature control : Maintain 0–5°C during the reaction to prevent thermal degradation.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Spectroscopic techniques :
- NMR : Assign peaks for aromatic protons (δ 7.1–7.8 ppm) and acetamide CH (δ 3.8–4.2 ppm).
- Mass spectrometry : ESI-MS should show [M+H] at m/z 260.6 (calculated for CHClFNO).
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What preliminary assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodology :
- Broth microdilution : Test against Gram-negative (e.g., Klebsiella pneumoniae) and Gram-positive bacteria to determine MIC (Minimum Inhibitory Concentration).
- Synergy studies : Combine with β-lactams (e.g., ceftazidime) or fluoroquinolones (e.g., ciprofloxacin) using checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI) .
Advanced Research Questions
Q. How does structural modification of the 4-chloro-3-fluorophenyl group influence bioactivity?
- SAR insights :
- Halogen positioning : Fluorine at the 3-position enhances electronegativity, improving target binding (e.g., enzyme active sites).
- Chloro substitution : 4-Chloro increases lipophilicity, aiding membrane penetration. Analogues with nitro or hydroxy groups show reduced activity .
- Experimental design : Synthesize derivatives (e.g., 3-nitro or 2-hydroxy variants) and compare MIC values in bacterial models .
Q. What strategies can mitigate cytotoxicity while retaining antimicrobial efficacy in in vitro models?
- Approach :
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to determine IC.
- Selectivity index (SI) : Calculate SI = IC/MIC; aim for SI >10.
- Combination therapy : Pair with antibiotics at sub-MIC doses to reduce effective concentrations and cytotoxicity .
Q. How can computational methods predict the binding mechanisms of this compound to bacterial targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with K. pneumoniae enoyl-ACP reductase (FabI).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key residues (e.g., Tyr156, Lys163) may form hydrogen bonds with the acetamide moiety .
Q. What experimental designs are optimal for studying pharmacokinetic properties in preclinical models?
- Protocol :
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with rat plasma (37°C, 24h); analyze degradation via LC-MS.
- In vivo studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for PK parameters (t, C) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported antibacterial activity across studies?
- Analysis :
- Strain variability : Confirm susceptibility using standardized strains (e.g., ATCC 13883 for K. pneumoniae).
- Media effects : Adjust cation-adjusted Mueller-Hinton broth to standardize MIC testing .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
Methodological Best Practices
Q. What quality control measures are critical during large-scale synthesis for reproducibility?
- Key steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
